molecular formula C6H5F3IN3 B13046424 5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine

5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B13046424
M. Wt: 303.02 g/mol
InChI Key: XYQSXCSQYIFUCE-UHFFFAOYSA-N
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Description

5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H5F3IN3. This compound features a pyrimidine ring substituted with iodine, methyl, and trifluoromethyl groups, making it a unique and versatile molecule in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of halogenation reactions where iodine is introduced to the pyrimidine ring, followed by methylation and trifluoromethylation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and methylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine .

Scientific Research Applications

5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can form halogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of both iodine and trifluoromethyl groups on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H5F3IN3

Molecular Weight

303.02 g/mol

IUPAC Name

5-iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C6H5F3IN3/c1-2-3(10)4(11)13-5(12-2)6(7,8)9/h1H3,(H2,11,12,13)

InChI Key

XYQSXCSQYIFUCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C(F)(F)F)N)I

Origin of Product

United States

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